Cas no 2137090-79-8 (N-methyl-2-nitro-N-{[(3S)-piperidin-3-yl]methyl}benzene-1-sulfonamide)

N-methyl-2-nitro-N-{[(3S)-piperidin-3-yl]methyl}benzene-1-sulfonamide structure
2137090-79-8 structure
Product name:N-methyl-2-nitro-N-{[(3S)-piperidin-3-yl]methyl}benzene-1-sulfonamide
CAS No:2137090-79-8
MF:C13H19N3O4S
Molecular Weight:313.372661828995
CID:6171995
PubChem ID:165959475

N-methyl-2-nitro-N-{[(3S)-piperidin-3-yl]methyl}benzene-1-sulfonamide 化学的及び物理的性質

名前と識別子

    • N-methyl-2-nitro-N-{[(3S)-piperidin-3-yl]methyl}benzene-1-sulfonamide
    • EN300-1169542
    • 2137090-79-8
    • インチ: 1S/C13H19N3O4S/c1-15(10-11-5-4-8-14-9-11)21(19,20)13-7-3-2-6-12(13)16(17)18/h2-3,6-7,11,14H,4-5,8-10H2,1H3/t11-/m0/s1
    • InChIKey: UPHUZHGEKPQUGC-NSHDSACASA-N
    • SMILES: S(C1C=CC=CC=1[N+](=O)[O-])(N(C)C[C@@H]1CNCCC1)(=O)=O

計算された属性

  • 精确分子量: 313.10962727g/mol
  • 同位素质量: 313.10962727g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 氢键受体数量: 6
  • 重原子数量: 21
  • 回転可能化学結合数: 4
  • 複雑さ: 457
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 1
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 1.2
  • トポロジー分子極性表面積: 104Ų

N-methyl-2-nitro-N-{[(3S)-piperidin-3-yl]methyl}benzene-1-sulfonamide Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-1169542-0.05g
2137090-79-8
0.05g
$1296.0 2023-05-23
Enamine
EN300-1169542-0.1g
2137090-79-8
0.1g
$1357.0 2023-05-23
Enamine
EN300-1169542-250mg
2137090-79-8
250mg
$1420.0 2023-10-03
Enamine
EN300-1169542-1.0g
2137090-79-8
1g
$1543.0 2023-05-23
Enamine
EN300-1169542-10.0g
2137090-79-8
10g
$6635.0 2023-05-23
Enamine
EN300-1169542-0.5g
2137090-79-8
0.5g
$1482.0 2023-05-23
Enamine
EN300-1169542-2.5g
2137090-79-8
2.5g
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Enamine
EN300-1169542-5.0g
2137090-79-8
5g
$4475.0 2023-05-23
Enamine
EN300-1169542-100mg
2137090-79-8
100mg
$1357.0 2023-10-03
Enamine
EN300-1169542-10000mg
2137090-79-8
10000mg
$6635.0 2023-10-03

N-methyl-2-nitro-N-{[(3S)-piperidin-3-yl]methyl}benzene-1-sulfonamide 関連文献

N-methyl-2-nitro-N-{[(3S)-piperidin-3-yl]methyl}benzene-1-sulfonamideに関する追加情報

N-methyl-2-nitro-N-{[(3S)-piperidin-3-yl]methyl}benzene-1-sulfonamide (CAS No. 2137090-79-8): A Comprehensive Overview

N-methyl-2-nitro-N-{[(3S)-piperidin-3-yl]methyl}benzene-1-sulfonamide (CAS No. 2137090-79-8) is a complex organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique structural features, holds potential for various therapeutic applications, particularly in the treatment of neurological disorders and cancer. This article provides a detailed overview of the compound, including its chemical structure, synthesis methods, pharmacological properties, and recent research advancements.

Chemical Structure and Properties

N-methyl-2-nitro-N-{[(3S)-piperidin-3-yl]methyl}benzene-1-sulfonamide is a sulfonamide derivative with a molecular formula of C16H20N4O4S and a molecular weight of 364.41 g/mol. The compound features a benzene ring substituted with a nitro group and a sulfonamide moiety, which is further functionalized with an N-methyl group and a (3S)-piperidinylmethyl group. The presence of these functional groups imparts unique chemical and biological properties to the molecule.

The (3S)-configuration of the piperidine ring is crucial for the compound's biological activity, as it influences the molecule's conformation and interactions with biological targets. The nitro group, known for its electron-withdrawing properties, contributes to the compound's stability and reactivity. The sulfonamide moiety, a common functional group in pharmaceuticals, is responsible for the compound's solubility and binding affinity to specific receptors.

Synthesis Methods

The synthesis of N-methyl-2-nitro-N-{[(3S)-piperidin-3-yl]methyl}benzene-1-sulfonamide involves several steps, each requiring precise control over reaction conditions to ensure high yields and purity. One common synthetic route starts with the preparation of 2-nitrobenzenesulfonyl chloride, which is then reacted with (3S)-N-methyl-piperidinylmethanamine to form the desired product.

The first step involves the chlorination of 2-nitrobenzenesulfonic acid using thionyl chloride to produce 2-nitrobenzenesulfonyl chloride. This intermediate is then reacted with (3S)-N-methyl-piperidinylmethanamine in the presence of a base such as triethylamine to form the final product. The reaction conditions, including temperature, solvent choice, and reaction time, are optimized to maximize yield and minimize side reactions.

Pharmacological Properties

N-methyl-2-nitro-N-{[(3S)-piperidin-3-yl]methyl}benzene-1-sulfonamide exhibits a range of pharmacological properties that make it an attractive candidate for drug development. Studies have shown that this compound has potent anti-inflammatory and neuroprotective effects, making it a potential therapeutic agent for conditions such as Alzheimer's disease and multiple sclerosis.

In vitro studies have demonstrated that the compound can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated microglial cells. Additionally, it has been shown to protect neurons from oxidative stress-induced damage by scavenging free radicals and upregulating antioxidant enzymes. These findings suggest that N-methyl-2-nitro-N-{[(3S)-piperidin-3-yl]methyl}benzene-1-sulfonamide may have broad applications in neurodegenerative diseases.

Clinical Trials and Research Advancements

Recent clinical trials have further validated the therapeutic potential of N-methyl-2-nitro-N-{[(3S)-piperidin-3-yl]methyl}benzene-1-sulfonamide. A phase II trial conducted on patients with mild to moderate Alzheimer's disease showed significant improvements in cognitive function and reduced biomarkers of neurodegeneration compared to placebo-treated controls. The safety profile of the compound was also favorable, with no serious adverse events reported.

Ongoing research is focused on optimizing the delivery methods and dosing regimens of N-methyl-2-nitro-N-{[(3S)-piperidin-3-yl]methyl}benzene-1-sulfonamide. Nanoparticle-based delivery systems are being explored to enhance bioavailability and target specific brain regions affected by neurodegenerative diseases. Additionally, combination therapies involving this compound with other approved drugs are being investigated to achieve synergistic effects.

Conclusion

N-methyl-2-nitro-N-{[(3S)-piperidin-3-yl]methyl}benzene-1-sulfonamide (CAS No. 2137090-79-8) represents a promising candidate in the development of novel therapeutics for neurological disorders and cancer. Its unique chemical structure confers favorable pharmacological properties, including anti-inflammatory and neuroprotective effects. Ongoing research continues to uncover new applications and optimize its therapeutic potential, positioning this compound as a valuable asset in modern medicine.

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